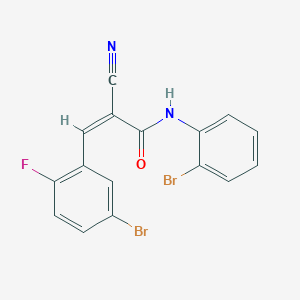

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as BFA-1, is a compound that has been studied for its potential applications in scientific research. BFA-1 is a member of the enamide family of compounds, which have been shown to have a variety of biological activities.

Aplicaciones Científicas De Investigación

Structural and Functional Analogs

Analogous Compounds and Their Applications

Immunosuppressive Activity

Analogs of A77 1726, the active metabolite of leflunomide, which inhibits the tyrosine kinase epidermal growth factor receptor (EGFR), suggest potential applications in immunosuppression and targeting specific cancer pathways due to their ability to bind the ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).

Anti-Inflammatory Potential

Studies on N-arylcinnamanilides have demonstrated significant anti-inflammatory effects by attenuating lipopolysaccharide-induced NF-κB activation, suggesting applications in developing new anti-inflammatory drugs (Hošek et al., 2019).

Antimicrobial and Antibiofilm Properties

Certain acylthioureas and derivatives have shown substantial anti-pathogenic activity, particularly against strains capable of biofilm formation, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photochemical and Electrochemical Properties

Novel metallophthalocyanines derived from related compounds exhibit unique aggregation, electrochemical behaviors, and metal ion interactions, highlighting their applications in materials science for sensors, photovoltaics, and electronic devices (Aktaş Kamiloğlu et al., 2020).

Synthetic Applications in Medicinal Chemistry

The catalyzed reactions and synthetic pathways involving enamides, including stereoselective N-vinylation and cyclization, offer methodologies for constructing complex molecules, potentially applicable in the synthesis of natural products and novel pharmaceuticals (Yang et al., 2007).

Antimalarial Activity

Ring-substituted N-arylcinnamanilides, through microwave-assisted synthesis, have shown significant antimalarial activity against P. falciparum, underscoring their potential in developing new antimalarial therapies (Kos et al., 2022).

Propiedades

IUPAC Name |

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2FN2O/c17-12-5-6-14(19)10(8-12)7-11(9-20)16(22)21-15-4-2-1-3-13(15)18/h1-8H,(H,21,22)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSZRWBNXIHLEM-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)Br)F)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)

![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)